(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one
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Overview
Description
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a methylfuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one typically involves the condensation of 5-methylfuran-2-carbaldehyde with 5-methyl-2-(4-nitrophenyl)pyrazol-3-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methyl group on the furan ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonylated derivatives.
Scientific Research Applications
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The nitrophenyl group can participate in π-π interactions with aromatic amino acids in the enzyme’s active site, while the pyrazolone core can form hydrogen bonds with key residues.
Comparison with Similar Compounds
Similar Compounds
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-phenylpyrazol-3-one: Lacks the nitro group, which may result in different biological activity.
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-chlorophenyl)pyrazol-3-one: Contains a chloro group instead of a nitro group, potentially altering its reactivity and applications.
Uniqueness
The presence of the nitro group in (4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one makes it unique compared to its analogs. The nitro group can significantly influence the compound’s electronic properties, reactivity, and potential biological activity, making it a valuable target for further research and development.
Properties
IUPAC Name |
(4Z)-5-methyl-4-[(5-methylfuran-2-yl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-10-3-8-14(23-10)9-15-11(2)17-18(16(15)20)12-4-6-13(7-5-12)19(21)22/h3-9H,1-2H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGQQPFHUKBFPE-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=NN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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